(4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes an oxazole ring, a benzylidene group, and methoxy and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzylidene group. Common synthetic routes may involve the use of reagents such as aldehydes, amines, and catalysts under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to improve efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and benzyl structure but lacks the oxazole ring and benzylidene group.
2-Phenyl-1,3-oxazole: This compound contains the oxazole ring but lacks the methoxy and benzylidene groups.
Uniqueness
(4Z)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4Z)-4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H21NO4/c1-17-8-10-18(11-9-17)16-29-22-13-12-19(15-23(22)28-2)14-21-25(27)30-24(26-21)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3/b21-14- |
InChI Key |
XTWXOXHMFGHROJ-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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